N-[3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
“N-[3-(trifluoromethyl)phenyl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of “2-(trifluoromethyl)benzamide” usually involves the following steps :- The resulting product is then reacted with the corresponding amine compound under the catalysis of a base to obtain "2-(trifluoromethyl)benzamide" .
Molecular Structure Analysis
The molecular structure of “N-[3-(trifluoromethyl)phenyl]benzamide” can be represented by the formula C14H10F3NO . Its average mass is 357.326 Da and its monoisotopic mass is 357.097656 Da .Chemical Reactions Analysis
The reaction of N,N-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .Physical And Chemical Properties Analysis
“N-[3-(trifluoromethyl)phenyl]benzamide” has a density of 1.3±0.1 g/cm³ . Its boiling point is 387.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol . The flash point is 188.1±27.9 °C . The index of refraction is 1.593 . The molar refractivity is 92.3±0.3 cm³ . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique
Antihypertensive Agents
N-[3-(trifluoromethyl)phenyl]benzamide forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents. This application stems from the compound’s ability to be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide .
Antidepressant Research
The compound has been evaluated for its antidepressant-like effect in mice, particularly involving the serotonergic and noradrenergic systems. This research is significant for understanding how N-[3-(trifluoromethyl)phenyl]benzamide can influence depression phenotypes .
Proteomics Research
As a specialty product for proteomics research, N-[3-(trifluoromethyl)phenyl]benzamide is used to study proteins’ structure and function, which is crucial in understanding various biological processes and diseases .
Orientations Futures
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3-(2-aminoquinazolin-6-yl)-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide, has been found to target tyrosine-protein kinase lck in humans .
Mode of Action
Based on the structural similarity, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
It’s structurally similar compound has been found to have an antidepressant-like effect in mice, suggesting a potential involvement of the serotonergic system .
Result of Action
It’s structurally similar compound has been found to have an antidepressant-like effect in mice, suggesting a potential modulation of the serotonergic system, especially the 5-ht 1a and 5-ht 3 receptors .
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVOBUFCUKOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941073 | |
Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1939-24-8 | |
Record name | 1939-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(TRIFLUOROMETHYL)BENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for N-[3-(trifluoromethyl)phenyl]benzamide against Mycobacterium tuberculosis?
A1: Research suggests that N-[3-(trifluoromethyl)phenyl]benzamide exhibits anti-tuberculosis activity by inhibiting the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) in Mycobacterium tuberculosis []. Molecular docking studies revealed that this compound demonstrates a high binding affinity to the enzyme's active site, forming a stable complex. This interaction is similar to the binding pattern observed with isoniazid, a known anti-tuberculosis drug, suggesting a comparable mechanism of action [].
Q2: What is the impact of structural modifications on the activity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives?
A2: Studies focusing on the structure-activity relationship (SAR) of N-[3-(trifluoromethyl)phenyl]benzamide derivatives have explored various substitutions on the benzamide core. For instance, introducing a 3,5-diamino substitution led to the development of compound 3,5‐diamino‐N‐[3‐(trifluoromethyl)phenyl]benzamide, which exhibited potent cytotoxicity against human colon cancer cells (HCT-116) with promising selectivity towards GSK-3β, a key regulator in various signaling pathways []. This highlights the potential of structural modifications to enhance the activity and target selectivity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives.
Q3: Has N-[3-(trifluoromethyl)phenyl]benzamide demonstrated any anti-angiogenic properties?
A3: While not directly studied for N-[3-(trifluoromethyl)phenyl]benzamide, closely related anthranilamide derivatives incorporating this core structure have shown potent anti-angiogenic properties []. These compounds, specifically 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide, effectively inhibited vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) kinases []. This suggests that the N-[3-(trifluoromethyl)phenyl]benzamide scaffold could serve as a promising starting point for developing novel anti-angiogenic agents.
Q4: How effective is N-[3-(trifluoromethyl)phenyl]benzamide against different strains of Staphylococcus aureus?
A4: Studies using the compound 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807), a derivative of N-[3-(trifluoromethyl)phenyl]benzamide, have shown potent bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) []. This compound effectively eradicated S. aureus biofilms, demonstrating superior efficacy compared to conventional antibiotics [].
Q5: What is the cytotoxicity profile of N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives?
A5: Cytotoxicity assessments of N-[3-(trifluoromethyl)phenyl]benzamide derivatives have revealed varying levels of toxicity depending on the specific structural modifications. For example, 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807) exhibited cytotoxicity against human keratinocytes and primary endothelial cells, with attempts to reduce this toxicity through structural changes resulting in diminished anti-staphylococcal activity []. This highlights the challenge of balancing efficacy with safety during drug development and the need for further optimization.
Q6: What insights have computational chemistry studies provided on N-[3-(trifluoromethyl)phenyl]benzamide?
A6: Computational methods, including molecular docking, have been instrumental in understanding the interactions of N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives with target proteins. These studies provide insights into binding affinities, preferred binding poses, and potential mechanisms of action [, ]. Such information is crucial for guiding further structural optimization and drug design efforts. Additionally, in silico tools like SwissADME have been employed to predict the physicochemical properties and pharmacokinetic parameters of these compounds, aiding in the assessment of their drug-likeness and potential for further development [].
Q7: Have any unique intermolecular interactions been observed in crystal structures containing N-[3-(trifluoromethyl)phenyl]benzamide?
A7: Crystallographic studies of N-[3-(trifluoromethyl)phenyl]benzamide derivatives, specifically N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, have revealed the presence of short C—H···F contacts involving the acidic hydrogen atoms and the fluorine atom attached to the aromatic ring []. While the existence of short H-bonds with organic fluorine remains a subject of debate, this finding suggests a potential stabilizing interaction in these structures, albeit weaker than traditional H-bonds observed in amides [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.